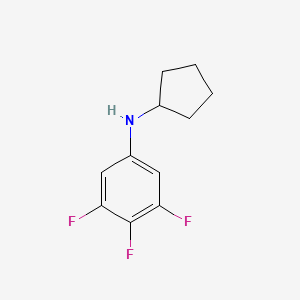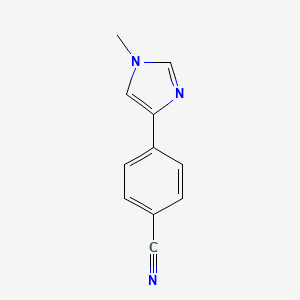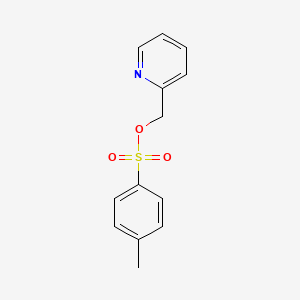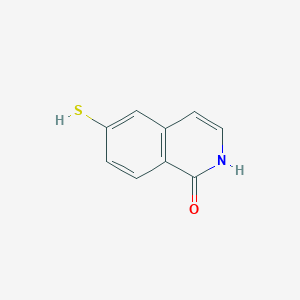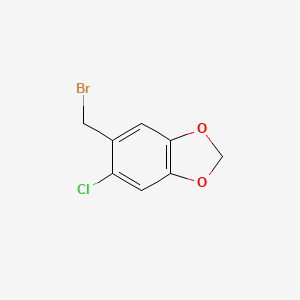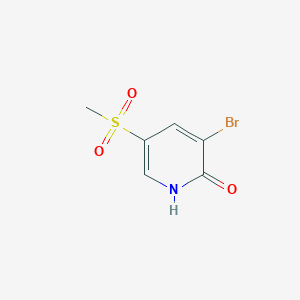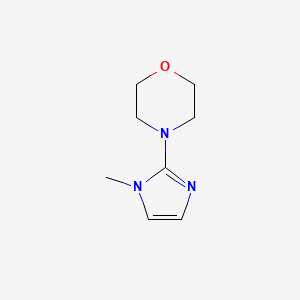![molecular formula C9H11ClN4O B8586093 N-[(3-chloropyrazin-2-yl)methyl]azetidine-1-carboxamide](/img/structure/B8586093.png)
N-[(3-chloropyrazin-2-yl)methyl]azetidine-1-carboxamide
Übersicht
Beschreibung
N-[(3-chloropyrazin-2-yl)methyl]azetidine-1-carboxamide is a compound that belongs to the class of azetidines and pyrazines Azetidines are four-membered nitrogen-containing heterocycles, while pyrazines are six-membered nitrogen-containing heterocycles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chloropyrazin-2-yl)methyl]azetidine-1-carboxamide typically involves the reaction of 3-chloropyrazine-2-carboxamide with azetidine derivatives. One common method involves the use of alkylation reactions where the pyrazine derivative is reacted with azetidine in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(3-chloropyrazin-2-yl)methyl]azetidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the pyrazine ring can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(3-chloropyrazin-2-yl)methyl]azetidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of antimicrobial agents due to its activity against various bacterial strains.
Materials Science: The compound is used in the synthesis of polymers and materials with specific properties, such as antimicrobial coatings and gene transfection materials.
Biological Research: It is used in studies related to enzyme inhibition and molecular docking to understand its interactions with biological targets.
Wirkmechanismus
The mechanism of action of N-[(3-chloropyrazin-2-yl)methyl]azetidine-1-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it acts by inhibiting enzymes essential for bacterial growth, such as enoyl-ACP reductase (InhA). The compound binds to the active site of the enzyme, preventing its normal function and thereby inhibiting bacterial growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-chloropyrazine-2-carboxamide
- 3-benzylaminopyrazine-2-carboxamide
- 3-amino-2-chloropyrazine
Uniqueness
N-[(3-chloropyrazin-2-yl)methyl]azetidine-1-carboxamide is unique due to its combination of azetidine and pyrazine moieties, which confer specific chemical and biological properties.
Eigenschaften
Molekularformel |
C9H11ClN4O |
|---|---|
Molekulargewicht |
226.66 g/mol |
IUPAC-Name |
N-[(3-chloropyrazin-2-yl)methyl]azetidine-1-carboxamide |
InChI |
InChI=1S/C9H11ClN4O/c10-8-7(11-2-3-12-8)6-13-9(15)14-4-1-5-14/h2-3H,1,4-6H2,(H,13,15) |
InChI-Schlüssel |
LJLIAKKQSQSHEK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C1)C(=O)NCC2=NC=CN=C2Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
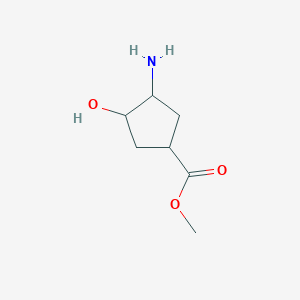
![4-[3-(hydroxymethyl)piperidin-1-yl]benzonitrile](/img/structure/B8586014.png)


![2-[Imino(phenyl)methyl]-4-methylaniline](/img/structure/B8586035.png)
